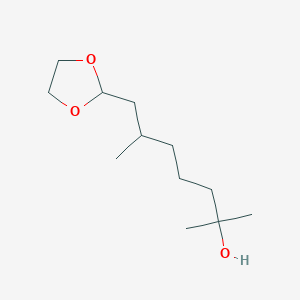
4-butoxy-N-(3-methoxypropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(3-methoxypropyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid that has a molecular weight of 277.38 g/mol and a melting point of 76-78°C. This compound is used in scientific research for its various applications and mechanisms of action.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-(3-methoxypropyl)benzamide is not fully understood. However, it is known to act as an agonist for GPCR 119, which is involved in the regulation of glucose homeostasis and lipid metabolism. Activation of GPCR 119 leads to the release of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. Additionally, GPCR 119 activation leads to the release of glucagon-like peptide 1 (GLP-1), which promotes satiety and reduces food intake.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butoxy-N-(3-methoxypropyl)benzamide are mainly related to its activation of GPCR 119. This activation leads to the release of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. Additionally, GPCR 119 activation leads to the release of GLP-1, which promotes satiety and reduces food intake. These effects make 4-butoxy-N-(3-methoxypropyl)benzamide a potential therapeutic agent for the treatment of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-butoxy-N-(3-methoxypropyl)benzamide in lab experiments is its high purity and stability. Additionally, this compound is readily available and can be synthesized in large quantities. One limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-butoxy-N-(3-methoxypropyl)benzamide in scientific research. One direction is the development of new benzamides that have improved therapeutic properties for the treatment of diabetes and obesity. Another direction is the study of the structure and function of GPCR 119 and its role in glucose homeostasis and lipid metabolism. Additionally, the use of 4-butoxy-N-(3-methoxypropyl)benzamide as a tool compound for the study of GPCR signaling pathways can lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 4-butoxy-N-(3-methoxypropyl)benzamide can be achieved by reacting 4-butoxybenzoic acid with 3-methoxypropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction takes place at room temperature for 24 hours, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(3-methoxypropyl)benzamide is used in scientific research for its various applications. It is used as a ligand for the G protein-coupled receptor (GPCR) 119, which is involved in glucose homeostasis and lipid metabolism. This compound is also used as a tool compound to study the structure and function of GPCR 119. Additionally, 4-butoxy-N-(3-methoxypropyl)benzamide is used as a starting material for the synthesis of other benzamides that have potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-butoxy-N-(3-methoxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-4-12-19-14-8-6-13(7-9-14)15(17)16-10-5-11-18-2/h6-9H,3-5,10-12H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMFCBPXPUZCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3-methoxypropyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5172359.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5172361.png)
![4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5172376.png)


![4-[5-({2-[(2-hydroxyethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B5172392.png)
![3-{[3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-4-(ethylamino)benzonitrile](/img/structure/B5172404.png)
![4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5172413.png)
![N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5172415.png)
![3-(allylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5172416.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5172428.png)